molecular formula C11H12N2O2 B1336015 6-Dimethylamino-1H-indole-2-carboxylic acid CAS No. 100060-36-4

6-Dimethylamino-1H-indole-2-carboxylic acid

Cat. No. B1336015
CAS RN: 100060-36-4
M. Wt: 204.22 g/mol
InChI Key: VSCCUJFHSMALIB-UHFFFAOYSA-N
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Description

“6-Dimethylamino-1H-indole-2-carboxylic acid” is a chemical compound with the empirical formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The SMILES string of “6-Dimethylamino-1H-indole-2-carboxylic acid” is CN©c1ccc2cc([nH]c2c1)C(O)=O . The InChI key is VSCCUJFHSMALIB-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“6-Dimethylamino-1H-indole-2-carboxylic acid” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources .

Scientific Research Applications

Chemical Synthesis and Modification

6-Dimethylamino-1H-indole-2-carboxylic acid plays a role in novel chemical synthesis processes. A study by Umehara, Ueda, & Tokuyama (2016) developed a condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, applicable to a wide range of nitrogen compounds including indoles. This method has high functional group compatibility, expanding the scope of chemical synthesis involving indole structures.

Biological Activity and Therapeutic Applications

Indole-2-carboxylic acid derivatives, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, have attracted attention for their therapeutic applications. Raju et al. (2015) synthesized a series of derivatives from 1-Propyl-1H-indole-2-carboxylic acid, which exhibited significant antibacterial and moderate antifungal activities, comparing favorably with standard drugs like Ampicillin and Nystatin (Raju et al., 2015).

Antiviral Research

In the realm of antiviral research, substituted 1H-indole-3-carboxylic acids have shown promising results. Ivashchenko et al. (2014) synthesized derivatives demonstrating effective suppression of influenza virus replication in cell cultures and high efficacy in vivo against influenza pneumonia in mice (Ivashchenko et al., 2014).

Chemical Functionalization for Receptor Modulation

The optimization of chemical functionalities in indole-2-carboxamides, closely related to 6-Dimethylamino-1H-indole-2-carboxylic acid, is significant for allosteric modulation of receptors. For instance, Khurana et al. (2014) identified structural requirements for indole-2-carboxamides to effectively modulate cannabinoid type 1 receptor (CB1), impacting binding affinity and cooperativity (Khurana et al., 2014).

Synthesis of Novel Compounds and Libraries

Research by Roman (2013) used 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This includes reactions with ketones, pyrrole, and indoles, illustrating the versatility of dimethylamino-indole compounds in creating structurally diverse molecules (Roman, 2013).

Safety and Hazards

This compound is classified as a non-combustible solid . The WGK (Water Hazard Class) is 3 . The flash point is not applicable . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

properties

IUPAC Name

6-(dimethylamino)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13(2)8-4-3-7-5-10(11(14)15)12-9(7)6-8/h3-6,12H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCCUJFHSMALIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409021
Record name 6-Dimethylamino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Dimethylamino-1H-indole-2-carboxylic acid

CAS RN

100060-36-4
Record name 6-Dimethylamino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general procedure of PREPARATION 63 and making non-critical variations but starting with methyl 6-(N,N-dimethylamino)indole-2-carboxylate (PREPARATION 88, 0.80 g), potassium hydroxide (0.25 g), the title compound is obtained, NMR (300 MHz, CD3OD) 7.62, 7.13, 7.11, 7.01, and 3.11 δ.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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